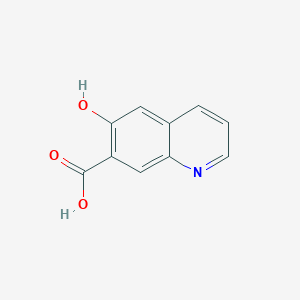

5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-2-tioxodihidropirimidina-4,6(1H,5H)-diona es un compuesto heterocíclico que contiene átomos de nitrógeno y azufre dentro de su estructura cíclica. Los compuestos de esta naturaleza suelen ser de interés en química medicinal debido a sus posibles actividades biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-Nitro-2-tioxodihidropirimidina-4,6(1H,5H)-diona generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común podría involucrar la reacción de un derivado de tiourea con un compuesto carbonílico nitro-sustituido en condiciones ácidas o básicas.

Métodos de producción industrial

Los métodos de producción industrial para estos compuestos probablemente involucrarían la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El grupo nitro puede sufrir reducción para formar derivados de amino.

Reducción: El grupo tioxo puede reducirse a un tiol o aún más a un sulfuro.

Sustitución: El grupo nitro puede ser sustituido por nucleófilos en ciertas condiciones.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o los perácidos.

Reducción: Reactivos como el hidruro de litio y aluminio o la hidrogenación catalítica.

Sustitución: Nucleófilos como las aminas o los tioles en presencia de una base.

Productos principales

Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados, pero podrían incluir derivados de amino, derivados de tiol y varios productos sustituidos.

Aplicaciones Científicas De Investigación

5-Nitro-2-tioxodihidropirimidina-4,6(1H,5H)-diona puede tener aplicaciones en varios campos:

Química: Como intermedio en la síntesis de moléculas más complejas.

Biología: Posible uso como sonda o inhibidor en estudios bioquímicos.

Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica.

Industria: Uso en la producción de productos farmacéuticos o agroquímicos.

Mecanismo De Acción

El mecanismo de acción para compuestos como 5-Nitro-2-tioxodihidropirimidina-4,6(1H,5H)-diona dependería de sus interacciones específicas con los objetivos biológicos. Esto podría involucrar la unión a enzimas o receptores, la interrupción de los procesos celulares o la inducción de estrés oxidativo.

Comparación Con Compuestos Similares

Compuestos similares

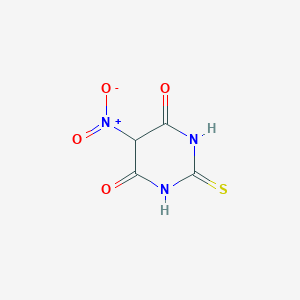

2-Tioxodihidropirimidina-4,6(1H,5H)-diona: Carece del grupo nitro.

5-Nitro-2-tioxodihidropirimidina-4-ona: Carece de uno de los grupos ceto.

Unicidad

5-Nitro-2-tioxodihidropirimidina-4,6(1H,5H)-diona es única debido a la presencia tanto de un grupo nitro como de un grupo tioxo, lo que puede conferir una reactividad química y una actividad biológica distintas en comparación con compuestos similares.

Propiedades

Fórmula molecular |

C4H3N3O4S |

|---|---|

Peso molecular |

189.15 g/mol |

Nombre IUPAC |

5-nitro-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C4H3N3O4S/c8-2-1(7(10)11)3(9)6-4(12)5-2/h1H,(H2,5,6,8,9,12) |

Clave InChI |

FWWOVGDTBAWQHM-UHFFFAOYSA-N |

SMILES canónico |

C1(C(=O)NC(=S)NC1=O)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)

![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)